molecular formula C20H20N2OS B2774187 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide CAS No. 2320821-58-5

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide

Cat. No.: B2774187
CAS No.: 2320821-58-5
M. Wt: 336.45
InChI Key: PJDPPQYUZAQVRD-UHFFFAOYSA-N
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Description

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide is a complex organic compound that features a combination of phenyl, thiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide apart is its unique combination of phenyl, thiophene, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

2-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-18(15-7-4-3-5-8-15)20(23)22-13-16-9-6-11-21-19(16)17-10-12-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDPPQYUZAQVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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